molecular formula C20H19BrO3 B5142900 7-[(4-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

7-[(4-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

Cat. No. B5142900
M. Wt: 387.3 g/mol
InChI Key: YHLMHSWBNKNDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is a synthetic compound that belongs to the class of organic compounds known as coumarins. It has been the focus of scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 7-[(4-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is not fully understood. However, it has been suggested that it exerts its therapeutic effects through the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that 7-[(4-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one exhibits significant biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-[(4-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one in lab experiments is its low toxicity and high solubility in various solvents. This makes it a suitable compound for in vitro and in vivo studies. However, one of the limitations is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 7-[(4-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method to reduce its cost.

Synthesis Methods

The synthesis of 7-[(4-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one involves the reaction of 4-bromobenzyl bromide with 8-methyl-4-propylcoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 80-100°C. The product is obtained as a yellow solid and purified by recrystallization from a suitable solvent.

Scientific Research Applications

7-[(4-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

7-[(4-bromophenyl)methoxy]-8-methyl-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrO3/c1-3-4-15-11-19(22)24-20-13(2)18(10-9-17(15)20)23-12-14-5-7-16(21)8-6-14/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLMHSWBNKNDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

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